

In-Depth Technical Guide to 4-Fluoro-3-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluoro-3-nitrophenol**

Cat. No.: **B1340275**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **4-Fluoro-3-nitrophenol** is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, a detailed experimental protocol for its synthesis, and its role in synthetic pathways.

Chemical Identity and Synonyms

The compound with the formal IUPAC name **4-fluoro-3-nitrophenol** is a substituted aromatic phenol.^[1] It is also known by several synonyms, which are often encountered in commercial and research contexts. These include:

- 3-Nitro-4-fluorophenol^[1]
- 2-Fluoro-5-hydroxynitrobenzene^[2]
- Phenol, 4-fluoro-3-nitro-[^[1]]^[3]

Its unique identification is ensured by its CAS number: 2105-96-6.^[1]^[2]^[3]^[4]

Physicochemical Properties

A summary of the key quantitative data for **4-Fluoro-3-nitrophenol** is presented in the table below, facilitating easy comparison of its properties.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ FNO ₃	[1] [3]
Molecular Weight	157.10 g/mol	[1] [3]
Appearance	Off-white to pale-yellow or yellow-brown solid	[2]
Melting Point	78-81 °C	[2]
Boiling Point	304.9 °C at 760 mmHg	[2]
Density	1.511 g/cm ³	[2]
Flash Point	138.2 °C	[2]
Refractive Index	1.582	[2]
Topological Polar Surface Area (TPSA)	63.37 Å ²	[3]
LogP	1.4395	[3]
Storage Temperature	2°C - 8°C (Refrigerator)	[4]

Synthesis of 4-Fluoro-3-nitrophenol: An Experimental Protocol

The synthesis of **4-Fluoro-3-nitrophenol** is typically achieved through the electrophilic nitration of 4-fluorophenol. The hydroxyl group is a strong activating group, directing the incoming nitro group primarily to the ortho position. The following is a representative experimental protocol adapted from procedures for similar nitration of substituted phenols.

Reaction: Nitration of 4-Fluorophenol

Materials:

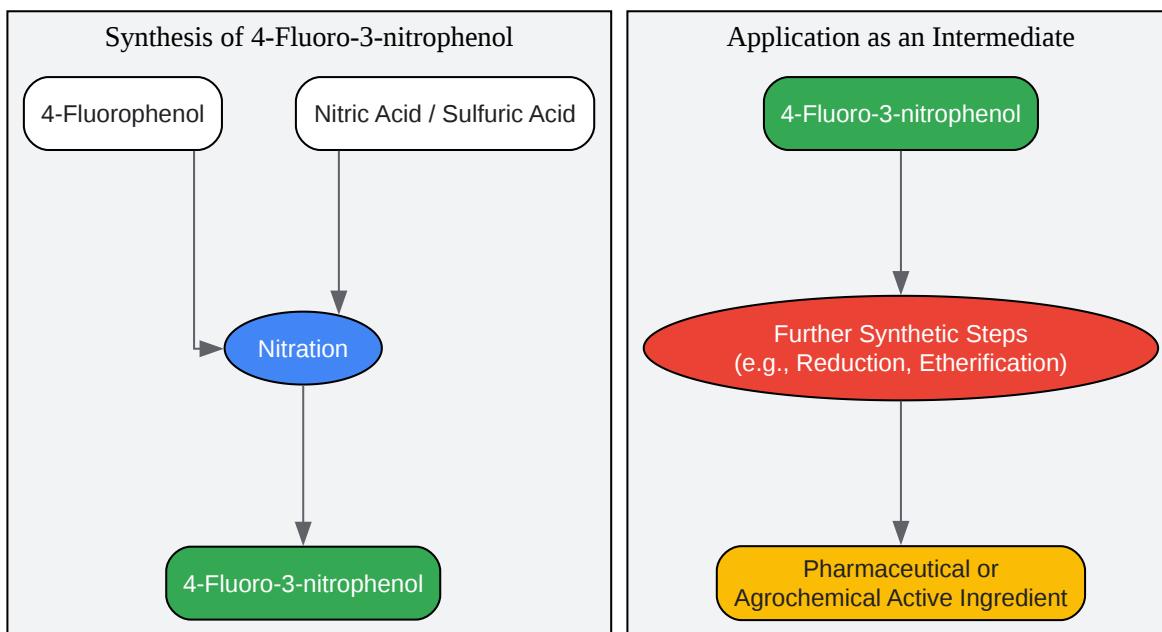
- 4-Fluorophenol
- Nitric acid (e.g., 65-90% concentration)

- Glacial acetic acid or other suitable solvent (e.g., dichloromethane)
- Ice
- Water
- Dichloromethane or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Ice bath
- Filtration apparatus
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a stirring apparatus, dissolve 4-fluorophenol in a suitable solvent such as glacial acetic acid or dichloromethane.
- **Cooling:** Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt or ice bath. This is crucial to control the exothermic nitration reaction and minimize the formation of byproducts.
- **Slow Addition of Nitrating Agent:** Slowly add nitric acid dropwise to the cooled and stirring solution via a dropping funnel. The rate of addition should be carefully controlled to maintain the low reaction temperature.

- Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature (e.g., 0°C) for a specified period, typically 1-2 hours, to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction by pouring the mixture over crushed ice.
 - If a precipitate forms, it can be collected by filtration and washed with cold water.
 - Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane.
 - The organic layers are then combined, washed with water and/or a mild base (like sodium bicarbonate solution) to remove any remaining acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
- Purification:
 - The solvent is removed from the dried organic phase using a rotary evaporator to yield the crude product.
 - The crude **4-Fluoro-3-nitrophenol** can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methylcyclohexane or an ethanol/water mixture) to obtain a product of high purity.


Safety Precautions:

- Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Synthetic Pathway and Applications

4-Fluoro-3-nitrophenol serves as a valuable intermediate in multi-step organic syntheses. Its functional groups—hydroxyl, nitro, and fluoro—provide multiple reaction sites for further chemical modifications. A common application is in the synthesis of more complex molecules where the fluorinated and nitrated phenyl ring is a key structural motif.

The following diagram illustrates a typical synthetic workflow, starting from the nitration of 4-fluorophenol to produce **4-fluoro-3-nitrophenol**, which can then be used in subsequent reactions.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Fluoro-3-nitrophenol** and its subsequent use.

This logical flow highlights its role as a building block in the creation of more elaborate chemical structures, which is of particular interest in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-3-nitrophenol CAS 2105-96-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Fluoro-3-nitrophenol | 2105-96-6 | FF11940 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Fluoro-3-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340275#4-fluoro-3-nitrophenol-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com